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molecular formula C9H9F2NO5S B1456551 2,2-Difluoropropyl 4-nitrobenzenesulfonate CAS No. 1268475-14-4

2,2-Difluoropropyl 4-nitrobenzenesulfonate

Cat. No. B1456551
M. Wt: 281.24 g/mol
InChI Key: CFPLAIAVLLQTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163755B2

Procedure details

2,2-Difluoropropan-1-ol (383 mg, 3.99 mmol) was combined with THF (3 mL). The solution was stirred at room temperature as 4-nitrobenzene-1-sulfonyl chloride (931 mg, 4.20 mmol) was added followed by triethylamine (0.611 mL, 4.39 mmol). After about 28 hours, the reaction mixture was diluted with THF (2 mL) and 4-dimethylaminopyridine (23 mg, 0.188 mmol) was added. After 16 hours the reaction mixture was diluted with 12 mL MTBE and 5 mL water and stirred for 5 minutes before the layers were separated. The organic layer was extracted with 1 M HCl (3 mL), 5% sodium carbonate (3 mL), brine (3 mL), and then water (3 mL). The organic layer was diluted with another 10 mL MTBE and extracted three times with 1 M NaOH (5 mL) and then water (5 mL). The organic layer was dried over sodium sulfate, filtered, concentrated on a rotovap, and dried under vacuum to give 2,2-difluoropropyl 4-nitrobenzenesulfonate (526 mg) as a pale yellow solid.
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step Two
Quantity
0.611 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
23 mg
Type
catalyst
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([CH3:5])[CH2:3][OH:4].[N+:7]([C:10]1[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1)([O-:9])=[O:8].C(N(CC)CC)C>C1COCC1.CN(C)C1C=CN=CC=1.CC(OC)(C)C.O>[N+:7]([C:10]1[CH:11]=[CH:12][C:13]([S:16]([O:4][CH2:3][C:2]([F:6])([F:1])[CH3:5])(=[O:18])=[O:17])=[CH:14][CH:15]=1)([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
383 mg
Type
reactant
Smiles
FC(CO)(C)F
Step Two
Name
Quantity
931 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0.611 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
23 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CC(C)(C)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes before the layers
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1 M HCl (3 mL), 5% sodium carbonate (3 mL), brine (3 mL)
ADDITION
Type
ADDITION
Details
The organic layer was diluted with another 10 mL MTBE
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1 M NaOH (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 526 mg
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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